molecular formula C8H16Cl2N4 B6175753 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride CAS No. 2551115-11-6

4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride

Cat. No.: B6175753
CAS No.: 2551115-11-6
M. Wt: 239.14 g/mol
InChI Key: OOFNEWJUXXPORD-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H14N4.2HCl. It is characterized by the presence of a triazole ring attached to a cyclohexane ring, which is further bonded to an amine group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This method is highly efficient and widely used for the formation of 1,2,3-triazoles. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other critical parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted triazole derivatives .

Scientific Research Applications

4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity. This compound has been shown to bind to enzymes such as acetylcholinesterase, thereby affecting neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride is unique due to its cyclohexane ring, which imparts distinct steric and electronic properties compared to other triazole derivatives. This structural feature can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for various research applications .

Properties

CAS No.

2551115-11-6

Molecular Formula

C8H16Cl2N4

Molecular Weight

239.14 g/mol

IUPAC Name

4-(triazol-1-yl)cyclohexan-1-amine;dihydrochloride

InChI

InChI=1S/C8H14N4.2ClH/c9-7-1-3-8(4-2-7)12-6-5-10-11-12;;/h5-8H,1-4,9H2;2*1H

InChI Key

OOFNEWJUXXPORD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)N2C=CN=N2.Cl.Cl

Purity

95

Origin of Product

United States

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